Unii-W6E275iurx

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

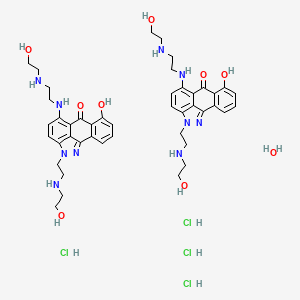

Chlorhydrate de losoxantrone: est un composé anthrapyrazole connu pour ses puissantes propriétés antinéoplasiques. Il induit des cassures simple et double brin de l'ADN et est un inhibiteur puissant de la synthèse de l'ADN. Ce composé a été étudié pour son potentiel dans le traitement de divers cancers, notamment le cancer du sein et le cancer de la prostate .

Applications De Recherche Scientifique

Losoxantrone hydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.

Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.

Industry: Utilized in the development of new antineoplastic agents with improved efficacy and reduced toxicity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le chlorhydrate de losoxantrone est synthétisé par une série de réactions chimiques impliquant des intermédiaires anthrapyrazole. La voie de synthèse implique généralement la réaction de dérivés d'anthraquinone avec des dérivés d'hydrazine dans des conditions contrôlées. Le produit final est obtenu par des procédés de purification tels que la cristallisation et la chromatographie .

Méthodes de production industrielle: La production industrielle de chlorhydrate de losoxantrone implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour quantifier les solvants résiduels et les impuretés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de losoxantrone subit diverses réactions chimiques, notamment :

Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants:

Oxydation: Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de losoxantrone, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le chlorhydrate de losoxantrone a été largement étudié pour ses applications dans divers domaines:

Chimie: Utilisé comme composé modèle pour étudier l'intercalation de l'ADN et l'inhibition de la topoisomérase.

Biologie: Étudié pour ses effets sur les processus cellulaires, notamment la synthèse et la réparation de l'ADN.

Mécanisme d'action

Le chlorhydrate de losoxantrone exerce ses effets en s'intercalant dans l'ADN, provoquant des liaisons croisées et des cassures de brin. Il inhibe également la topoisomérase II, une enzyme responsable du déroulement et de la réparation de l'ADN endommagé. Ce double mécanisme perturbe la synthèse et la réparation de l'ADN, conduisant à la mort cellulaire dans les cellules cancéreuses en division rapide .

Mécanisme D'action

Losoxantrone hydrochloride exerts its effects by intercalating into DNA, causing crosslinks and strand breaks. It also inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. This dual mechanism disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires:

Mitoxantrone: Un autre composé anthrapyrazole présentant des propriétés similaires d'intercalation de l'ADN et d'inhibition de la topoisomérase.

Piroxantrone: Un analogue de la losoxantrone présentant une activité antinéoplasique similaire

Unicité: Le chlorhydrate de losoxantrone est unique en raison de sa cardiotoxicité plus faible que celle des autres anthracyclines comme la doxorubicine. Cela en fait un candidat prometteur pour le traitement du cancer avec un profil de sécurité potentiellement meilleur .

Propriétés

| 132937-89-4 | |

Formule moléculaire |

C44H60Cl4N10O9 |

Poids moléculaire |

1014.8 g/mol |

Nom IUPAC |

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;hydrate;tetrahydrochloride |

InChI |

InChI=1S/2C22H27N5O4.4ClH.H2O/c2*28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29;;;;;/h2*1-5,23-25,28-30H,6-13H2;4*1H;1H2 |

Clé InChI |

CNQCTSLNJJVSAU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.O.Cl.Cl.Cl.Cl |

SMILES canonique |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.O.Cl.Cl.Cl.Cl |

| 132937-89-4 | |

Synonymes |

7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one anthrapyrazolone Biantrazole CI 941 CI-941 DuP 941 DUP-941 losoxantrone NSC 357885 PD 113785 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)

![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)

![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)